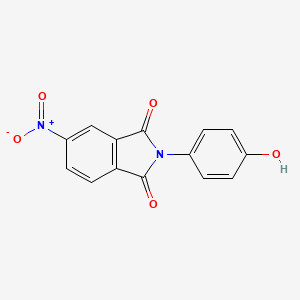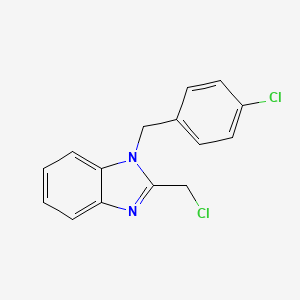
2-Cyclopropoxy-3,5-difluorobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3,5-difluorobenzylamine is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropoxy group and two fluorine atoms attached to a benzylamine backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Cyclopropoxy-3,5-Difluorbenzylamin erfolgt typischerweise durch Reaktion von 3,5-Difluorbenzylamin mit Cyclopropylalcohol unter bestimmten Bedingungen. Die Reaktion wird häufig durch eine Base wie Natriumhydrid oder Kaliumcarbonat katalysiert, um die Bildung der Cyclopropoxygruppe zu erleichtern.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-Cyclopropoxy-3,5-Difluorbenzylamin große Chargenreaktionen mit ähnlichen Reagenzien und Bedingungen wie in der Laborsynthese umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Reinigungsschritte wie Umkristallisation oder Chromatographie.
Arten von Reaktionen:
Oxidation: 2-Cyclopropoxy-3,5-Difluorbenzylamin kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion typischerweise Alkohole oder Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3,5-Difluorbenzylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es laufen Forschungen, um sein Potenzial als pharmazeutischer Zwischenprodukt oder Wirkstoff zu untersuchen.
Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyclopropoxy-3,5-Difluorbenzylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Cyclopropoxygruppe und die Fluoratome spielen eine entscheidende Rolle für seine Bindungsaffinität und Aktivität. Die Verbindung kann biochemische Pfade modulieren, indem sie bestimmte Enzyme hemmt oder aktiviert, was zu verschiedenen biologischen Wirkungen führt.
Ähnliche Verbindungen:
3,5-Difluorbenzylamin: Fehlt die Cyclopropoxygruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Cyclopropylamin: Enthält die Cyclopropylgruppe, aber es fehlen die Fluoratome, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit: 2-Cyclopropoxy-3,5-Difluorbenzylamin ist einzigartig aufgrund der Kombination der Cyclopropoxygruppe und der Fluoratome, die eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3,5-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atoms play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorobenzylamine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorine atoms, leading to distinct reactivity and applications.
Uniqueness: 2-Cyclopropoxy-3,5-difluorobenzylamine is unique due to the combination of the cyclopropoxy group and fluorine atoms, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
(2-cyclopropyloxy-3,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-6(5-13)10(9(12)4-7)14-8-1-2-8/h3-4,8H,1-2,5,13H2 |
InChI-Schlüssel |
CFLRORUBQMMPLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
